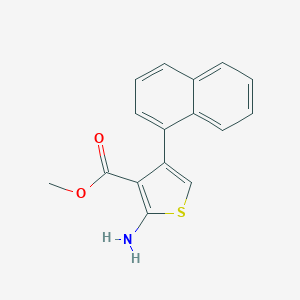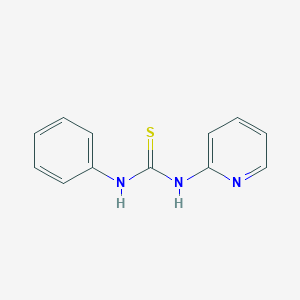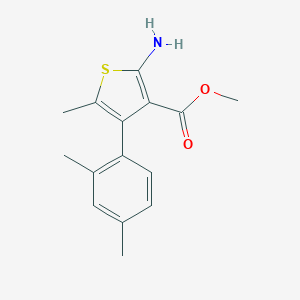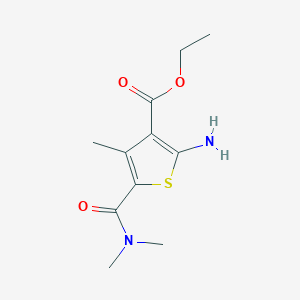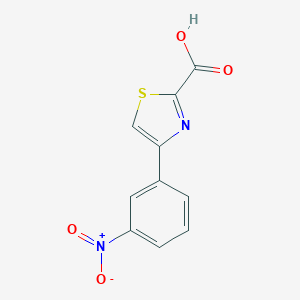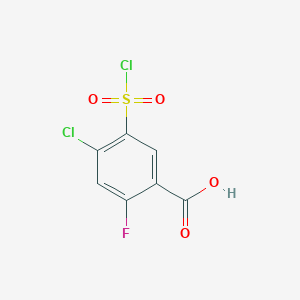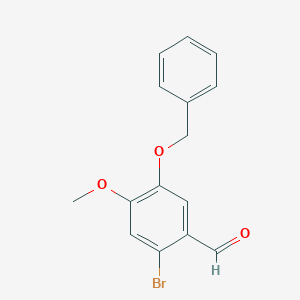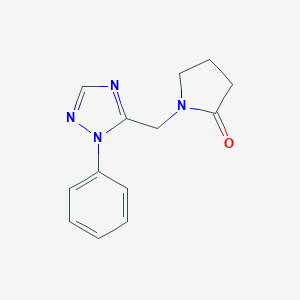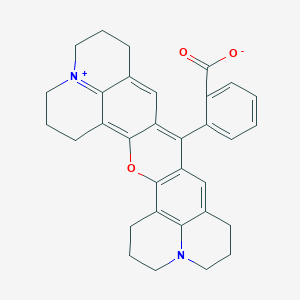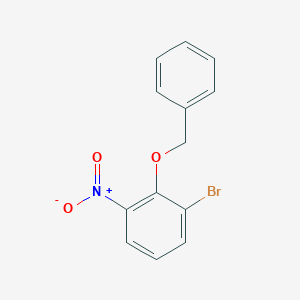
2-(Benzyloxy)-1-bromo-3-nitrobenzene
Übersicht
Beschreibung
2-(Benzyloxy)-1-bromo-3-nitrobenzene is a benzaldehyde derivative. It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .
Synthesis Analysis
An alternative and new method for the synthesis of 3 via bromination, benzyl protection, and halogen exchange reaction from 4-tert-octylphenol has been developed . Also, Shin Mukai, Gavin R. Flematti, Lindsay T. Byrne, Paul G. Besant, Paul V. Attwood, Matthew J. Piggott have contributed to the synthesis .Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)-1-bromo-3-nitrobenzene is similar to that of 2-benzyloxy phenol, which has a molecular formula of C13H12O2 . The structure of this compound has been studied in various contexts .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, 33 novel benzothiazole-based molecules were designed, synthesized, and tested for their BCL-2 inhibitory activity . Also, the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Benzyloxy)-1-bromo-3-nitrobenzene are similar to those of 2-(Benzyloxy)benzaldehyde, which has a molecular weight of 212.24 g/mol . Differences in interface and surface regions of all physical chemical properties of residues are represented by five quantitative descriptors .Wissenschaftliche Forschungsanwendungen
Synthesis of Benzyl Ethers and Esters
Field
Organic Chemistry
Application
2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-Benzyloxyphenol, is used as a reagent for the synthesis of benzyl ethers and esters .
Method
The active reagent is delivered in situ through N-methylation of 2-benzyloxyphenol . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are included .
Results
This method provides a revised benzyl transfer protocol and is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
Synthesis of Benzopyran-Annulated Pyrano
Field
Medicinal Chemistry
Application
A one-pot method has been described to synthesize benzopyran-annulated pyrano .
Method
The method combines O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation .
Results
The synthesized benzopyran-annulated pyrano derivatives have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, and molluscidal activities .
Synthesis of Multidentate Chelating Ligands
Field
Chemical Research
Application
2-Benzyloxyphenol is used as a reagent for the synthesis of multidentate chelating ligands .
Method
The specific method of application or experimental procedures are not provided in the source .
Results
The synthesized multidentate chelating ligands can be used in various chemical and pharmaceutical research .
Preparation of Benzyl Ethers and Esters
Application
2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-Benzyloxyphenol, is used as a reagent for the preparation of benzyl ethers and esters .
Method
The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are included .
Results
[1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines
Application
The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied .
Results
The study revealed the limitations of the Wittig rearrangement of such systems. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
Preparation of Benzyl Ethers and Esters
Method
A mixture of alcohol, 2-benzyloxypyridine, and MgO in toluene was cooled in an ice bath, and methyl triflate was added dropwise. The ice bath was replaced with an oil bath, which was gradually warmed .
Safety And Hazards
The safety data sheet for similar compounds suggests that they should be handled with care. They are harmful if swallowed and may cause skin irritation . Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
Zukünftige Richtungen
Therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, usually with molecular weights of 500-5000 Da . To date, versatile peptide sequences that are cleaved by proteases in a site-specific manner have been utilized as bioactive linkers for the targeted delivery of multiple types of cargo, including fluorescent dyes, photosensitizers, cytotoxic drugs, antibiotics, and pro-antibodies .
Eigenschaften
IUPAC Name |
1-bromo-3-nitro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-7-4-8-12(15(16)17)13(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAMXMAVDDCHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619184 | |
| Record name | 2-(Benzyloxy)-1-bromo-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-bromo-3-nitrobenzene | |
CAS RN |
688363-79-3 | |
| Record name | 2-(Benzyloxy)-1-bromo-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

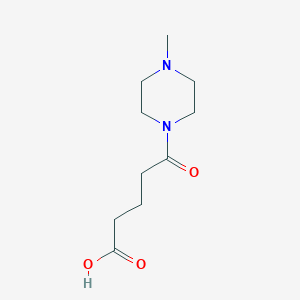
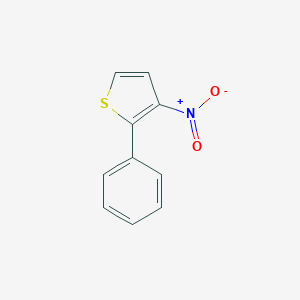
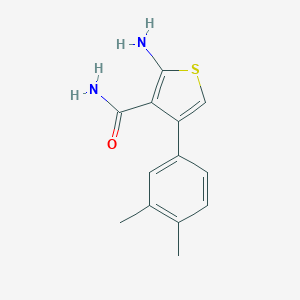
![1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B183103.png)
![Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B183105.png)
